(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Heterocyclic Core in Modern Organic Synthesis
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. cas.org This designation stems from its ability to serve as a core for ligands that bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. cas.org Derivatives of this heterocycle have demonstrated anticancer, antiviral, anti-inflammatory, antibacterial, and anticonvulsant properties, among others. beilstein-journals.orgrsc.org The versatility of this scaffold has led to the development of several commercially successful drugs. beilstein-journals.org
Beyond its medicinal applications, the unique electronic and photophysical properties of the imidazo[1,2-a]pyridine core have made it a valuable component in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. uspto.gov
| Drug Name | Therapeutic Use |
|---|---|
| Zolpidem | Hypnotic (for insomnia) |
| Alpidem | Anxiolytic |
| Saripidem | Anxiolytic |
| Necopidem | Anxiolytic |
Strategic Importance of Regioselective Functionalization at C-2 and C-3 Positions
The synthetic utility and biological activity of imidazo[1,2-a]pyridine derivatives are heavily dependent on the substitution pattern on the heterocyclic ring. The C-2 and C-3 positions are of particular strategic importance for functionalization.
Due to the electron-rich nature of the imidazole (B134444) moiety, the C-3 position is highly susceptible to electrophilic substitution, making it the most common site for derivatization. researchgate.net A wide array of synthetic methods, including C-H functionalization techniques, have been developed to introduce various groups at this position, such as formyl, aryl, and aminoalkyl groups. researchgate.netnih.govnih.gov
In contrast, direct functionalization at the C-2 position is more challenging. However, the development of novel synthetic strategies and the discovery of potent biological activities in C-2 substituted derivatives have made this an active area of research. The ability to selectively introduce substituents at either the C-2 or C-3 position is crucial for creating diverse chemical libraries for drug discovery and for fine-tuning the properties of functional materials.
Overview of Halogenated and Hydroxymethylated Imidazo[1,2-a]pyridines as Versatile Synthetic Intermediates
Halogenated and hydroxymethylated imidazo[1,2-a]pyridines are key building blocks in organic synthesis, providing reactive handles for further molecular elaboration.
Halogenated Imidazo[1,2-a]pyridines , particularly those with chlorine or bromine atoms, are highly valuable intermediates. The halogen atom, often installed at the reactive C-3 position, can be readily displaced or participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. westminster.ac.uk This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly functionalized molecules. westminster.ac.uk A chloro group at the C-2 position, as seen in the title compound, provides a different vector for synthetic diversification, often installed by using a chlorinated precursor during the initial ring-forming reaction. For instance, 2-chloroimidazo[1,2-a]pyridine (B1597247) serves as a precursor for intermediates like 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, which is used in the synthesis of herbicides. researchgate.net
Hydroxymethylated Imidazo[1,2-a]pyridines are also important synthetic intermediates. The hydroxymethyl group (-CH₂OH) can be easily introduced, typically by the reduction of a C-3 formyl group. wipo.int This primary alcohol functionality can then be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as halides or amines, providing numerous pathways for further derivatization. Moreover, the introduction of a hydroxymethyl group has been shown to influence the photophysical properties of the imidazo[1,2-a]pyridine core, potentially enhancing fluorescence intensity, which is relevant for applications in materials science and as biological probes. wipo.int
The subject of this article, (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol , combines both of these key functional groups. A plausible synthetic route to this compound involves the cyclization of an appropriate aminopyridine precursor with a chlorinated three-carbon unit to form a 2-chloroimidazo[1,2-a]pyridine intermediate. Subsequent formylation at the electron-rich C-3 position, followed by selective reduction of the resulting aldehyde, would yield the target molecule.
This bifunctional nature makes this compound a particularly interesting building block. The C-2 chloro group can be targeted for nucleophilic substitution or cross-coupling reactions, while the C-3 hydroxymethyl group can be used for esterification, etherification, or oxidation, allowing for sequential and regioselective modifications to build complex molecular scaffolds.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloroimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSODDUAWUGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 2 Chloroimidazo 1,2 a Pyridin 3 Yl Methanol
Synthesis of the Imidazo[1,2-a]pyridine (B132010) Parent Nucleus
The construction of the foundational imidazo[1,2-a]pyridine core is the primary stage in the synthesis of the target compound. This scaffold is a privileged structure in medicinal chemistry, leading to the development of a wide array of synthetic methods. bio-conferences.orgrsc.org
Cyclocondensation Reactions from 2-Aminopyridines and α-Haloketones
One of the most classical and enduring methods for synthesizing the imidazo[1,2-a]pyridine nucleus is the Tschitschibabin reaction, which involves the cyclocondensation of 2-aminopyridines with α-haloketones. bio-conferences.orgacs.org This reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine (B139424) by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused heterocyclic system. acs.org
Historically, these reactions were often conducted at high temperatures. acs.org However, modern adaptations have introduced milder and more efficient conditions. For instance, the use of a base like sodium bicarbonate can facilitate the reaction under less harsh conditions. acs.org Catalyst-free versions have been developed that proceed efficiently at moderate temperatures (e.g., 60°C) without the need for a solvent, simplifying the process and improving its environmental footprint. bio-conferences.orgacs.org Microwave irradiation has also been employed to accelerate the reaction, significantly reducing synthesis times. bio-conferences.org
Table 1: Comparison of Cyclocondensation Conditions
| Starting Materials | Conditions | Key Advantages | Reference |
|---|---|---|---|
| 2-Aminopyridine, α-Bromoacetaldehyde | 150-200°C, Sealed Tube | Classical Method | acs.org |
| 2-Aminopyridines, α-Bromo/chloroketones | 60°C, Catalyst-free, Solvent-free | Simplified process, Sustainable | bio-conferences.orgacs.org |
| 2-Aminopyridines, α-Haloketones | Microwave Irradiation | Rapid synthesis, High efficiency | bio-conferences.org |
Multicomponent Coupling Approaches for Core Formation
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like imidazo[1,2-a]pyridines in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the one-pot, acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.gov This reaction is exceptionally versatile, allowing for the introduction of diverse substituents at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core by varying the aldehyde and isocyanide components.
Another significant multicomponent strategy is the A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine (in this case, 2-aminopyridine). Copper-catalyzed versions of this reaction have been developed that proceed in environmentally sustainable media, such as aqueous micellar solutions, to afford a variety of imidazo[1,2-a]pyridines. bio-conferences.org
Innovations in Environmentally Sustainable and Metal-Free Synthetic Pathways
Growing emphasis on green chemistry has spurred the development of more sustainable methods for imidazo[1,2-a]pyridine synthesis. Metal-free protocols have gained significant attention to avoid the cost and potential toxicity of transition metal catalysts. acs.orgnih.gov
Several innovative approaches include:
Iodine-Catalyzed Reactions: Molecular iodine has been used as an inexpensive and environmentally benign catalyst to promote the oxidative cyclization of 2-aminopyridines with ketones or other precursors. nih.gov
Reactions in Water: Protocols have been developed that utilize water as a green solvent, often under mild, acidic conditions promoted by reagents like ammonium (B1175870) chloride. nih.gov
Catalyst-Free Syntheses: As mentioned, some cyclocondensation and multicomponent reactions can proceed efficiently without any catalyst, particularly under thermal or microwave conditions, which enhances their sustainability. bio-conferences.orgacs.orgnih.gov
Regioselective Introduction of the Chlorine Moiety at C-2
The synthesis of the target molecule requires the specific placement of a chlorine atom at the C-2 position of the imidazo[1,2-a]pyridine ring. This is a challenging task, as the inherent electronic properties of the scaffold favor electrophilic substitution at the C-3 position.
Direct Halogenation Strategies on Imidazo[1,2-a]pyridine Scaffolds
Direct electrophilic halogenation of the pre-formed imidazo[1,2-a]pyridine nucleus is a common method for introducing halogen atoms. However, this reaction demonstrates strong regioselectivity for the C-3 position. The five-membered imidazole (B134444) ring is electron-rich, and computational studies and experimental evidence show that the C-3 carbon is the most nucleophilic site. researchgate.net
Reagents commonly used for chlorination, such as N-chlorosuccinimide (NCS), chloramine-T, and sodium chlorite, overwhelmingly yield 3-chloro-imidazo[1,2-a]pyridine derivatives. researchgate.netsemanticscholar.orgacs.org While these methods are efficient for C-3 functionalization, they are not suitable for the direct synthesis of C-2 chlorinated isomers. Therefore, direct halogenation is not a viable primary route for obtaining the 2-chloro-imidazo[1,2-a]pyridine intermediate.
Table 2: Common Reagents for C-3 Chlorination
| Chlorinating Reagent | Typical Conditions | Observed Regioselectivity | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Various solvents (e.g., Ethyl acetate) | C-3 (or methyl group at C-5) | semanticscholar.org |
| Chloramine-T | Neat, Room temperature | C-3 | acs.org |
| Sodium Chlorite (NaClO₂) | Acetic Acid, DMF, 60°C | C-3 | researchgate.net |
Ring-Closure Methods Utilizing Pre-functionalized Pyridine or Imidazole Derivatives
To overcome the regioselectivity challenge of direct halogenation, the most effective strategy for synthesizing 2-chloro-imidazo[1,2-a]pyridine is to construct the ring system using precursors that already contain the necessary chlorine atom at the correct position. This approach builds the desired substitution pattern into the molecule from the start.
A key method involves the reaction of 2-aminopyridine with a suitable chlorinated three-carbon building block. For example, the cyclocondensation of 2-aminopyridine with 1,3-dichloropropan-2-one can be used to synthesize 2-chloromethylimidazo[1,2-a]pyridine, which contains the required chloro-substituent at the C-2 side chain. researchgate.net
The key intermediate, 2-chloroimidazo[1,2-a]pyridine (B1597247), is a known compound that serves as the direct precursor for the final steps of the synthesis. organic-chemistry.org This intermediate is typically prepared through cyclization strategies, although specific high-yield syntheses from simple precursors are not extensively detailed in the general literature. Its availability is crucial for the subsequent functionalization at the C-3 position.
Final Synthetic Steps to (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Once the 2-chloroimidazo[1,2-a]pyridine intermediate is obtained, the final steps involve introducing the methanol (B129727) group at the C-3 position.
Formylation at C-3: The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group at the C-3 position of the 2-chloro-imidazo[1,2-a]pyridine scaffold. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich C-3 carbon, yielding 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656). researchgate.net
Reduction of the Aldehyde: The final step is the reduction of the C-3 carbaldehyde to the corresponding primary alcohol. This transformation is readily achieved using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, selectively reducing the aldehyde to the hydroxymethyl group to yield the final target compound, this compound.
This sequential approach of building the chlorinated core followed by regioselective C-3 functionalization provides a reliable pathway to the desired product.
Regioselective Introduction of the Hydroxymethyl Moiety at C-3
The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and susceptible to electrophilic substitution, which is the most common strategy for introducing functional groups. The synthesis of this compound often begins with the formation of a C-3 substituted precursor, which is then converted to the desired hydroxymethyl group.
A robust and widely utilized method for synthesizing this compound involves the reduction of its corresponding aldehyde precursor, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. chemspider.comscbt.com This two-step approach first establishes the C-3 functionalization via formylation, followed by a standard reduction of the aldehyde to a primary alcohol.
The necessary precursor, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, can be efficiently prepared via the Vilsmeier-Haack reaction. scirp.org This reaction employs a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which reacts with the electron-rich C-3 position of 2-chloroimidazo[1,2-a]pyridine to introduce the aldehyde group. scirp.org
Once the 3-formyl derivative is obtained, it is reduced to the target primary alcohol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.com The hydride (H⁻) from NaBH₄ performs a nucleophilic attack on the carbonyl carbon of the aldehyde. masterorganicchemistry.com A subsequent workup with a proton source, such as water or a mild acid, neutralizes the resulting alkoxide to yield this compound. masterorganicchemistry.com
Table 1: Synthesis via Reduction of 3-Formyl Precursor
| Step | Reaction | Key Reagents | Precursor | Product |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Chloroimidazo[1,2-a]pyridine | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde |
| 2 | Aldehyde Reduction | NaBH₄, then H⁺ workup | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | This compound |
Another synthetic avenue involves the creation of a carbon-carbon bond at the C-3 position through nucleophilic addition, which can then be transformed into the hydroxymethyl group. This can be approached in two primary ways: addition to a C-3 electrophile or addition of a C-3 nucleophile to an electrophile.
In the first approach, using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde as the starting material, a Grignard reagent such as methylmagnesium bromide could be added. This would result in a secondary alcohol, which is not the target compound. Therefore, this pathway is less direct for obtaining the hydroxymethyl group.
A more direct, albeit less commonly documented, approach involves the generation of a nucleophile at the C-3 position. This could theoretically be achieved by deprotonation of 2-chloroimidazo[1,2-a]pyridine with a strong base, such as an organolithium reagent, to form a C-3 lithiated species. The regioselectivity of lithiation on pyridine-containing heterocycles can be complex. researchgate.net However, if the C-3 lithiated intermediate is successfully formed, it could then react with a suitable one-carbon electrophile, such as formaldehyde (B43269) (HCHO), to directly install the hydroxymethyl group. This method circumvents the need for a separate reduction step.
The hydroxymethyl group can also be generated from other C-3 functional groups, most notably carboxylic acid esters or the carboxylic acids themselves. This strategy relies on the reduction of these higher oxidation state functional groups.
The synthesis would first require the preparation of a C-3 ester, such as methyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate, or the corresponding carboxylic acid. The reduction of these functional groups to a primary alcohol requires a more powerful reducing agent than NaBH₄. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.commasterorganicchemistry.com
The reaction mechanism involves the delivery of hydride ions from the AlH₄⁻ species to the carbonyl carbon of the ester or carboxylic acid. youtube.comambeed.com For a carboxylic acid, the first equivalent of hydride acts as a base to deprotonate the acidic proton. youtube.com Subsequent hydride additions and workup lead to the formation of the primary alcohol. youtube.comambeed.com This method provides a reliable alternative to the reduction of the 3-formyl precursor, especially if the C-3 carboxylated compounds are readily accessible.
Table 2: Comparison of Reducing Agents for C-3 Precursors
| Precursor Functional Group | Reagent | Product Functional Group | Notes |
| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) | Mild and selective for aldehydes and ketones. masterorganicchemistry.com |
| Ester (-COOR) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Strong, non-selective reducing agent. masterorganicchemistry.com |
| Carboxylic Acid (-COOH) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Requires a potent reducing agent like LiAlH₄. masterorganicchemistry.comambeed.com |
Integrated and Convergent Synthetic Routes to this compound
This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov To apply this strategy for the synthesis of this compound, one could theoretically employ a 2-aminopyridine, an aldehyde bearing a protected hydroxymethyl group, and an isocyanide that leads to the desired 2-chloro substituent after a subsequent transformation, or by starting with a pre-chlorinated 2-aminopyridine.
For instance, a reaction between a 2-amino-chloropyridine, an isocyanide, and an aldehyde like 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (B1583712) (a protected form of glyceraldehyde) could assemble the core structure. The final step would be the cleavage of the protecting group to reveal the hydroxymethyl functionality. This approach incorporates the C-3 substituent during the formation of the heterocyclic ring system, representing a highly convergent and integrated synthetic route.
Chemical Reactivity and Transformations of 2 Chloroimidazo 1,2 a Pyridin 3 Yl Methanol
Reactivity Profile at the C-2 Halogen Position
The chlorine atom at the C-2 position of the imidazo[1,2-a]pyridine (B132010) ring is susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The pyridine-like nitrogen atom in the fused ring system activates the C-2 position for such reactions. quimicaorganica.orglookchem.com
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro-imidazo[1,2-a]pyridine scaffold is a suitable substrate for these transformations. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. For imidazo[1,2-a]pyridine systems, Suzuki coupling has been employed to introduce aryl substituents. While direct examples on (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol are not extensively documented, studies on related 2- and 3-halopyridines demonstrate the feasibility of this reaction. A typical catalytic system involves a palladium source like Pd(OAc)₂ and a suitable ligand. medjchem.commdpi.com Research on 2,3-dihaloimidazo[1,2-a]pyridines shows that the C-2 position can be selectively coupled, for instance, in the synthesis of specialized phosphine (B1218219) ligands. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This method is effective for functionalizing halogenated imidazo[1,2-a]pyridines. For example, the related compound 2-(chloromethyl)-3-iodoimidazo[1,2-a]pyridine undergoes Sonogashira coupling at the C-3 iodo position, suggesting that the C-2 chloro position on the target molecule would similarly be reactive, albeit potentially requiring more forcing conditions compared to an iodo-substituted analog. researchgate.net Copper-free Sonogashira conditions have also been developed, which can be advantageous in the synthesis of complex molecules. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of amines with aryl halides. The C-2 chloro position of the imidazo[1,2-a]pyridine core is amenable to this reaction, enabling the introduction of a wide range of amino groups. Studies on related heterocyclic systems, such as 6-chloroimidazo[1,2-b]pyridazine, have successfully demonstrated Buchwald-Hartwig amination, providing a strong precedent for its application on this compound. researchgate.net
Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions on Related Imidazo[1,2-a]pyridine Scaffolds This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | 3-Aryl-2-iodoimidazo[1,2-a]pyridine | Arylboronic acid | Pd(dppf)Cl₂ | 3-Aryl-2-(aryl)imidazo[1,2-a]pyridine | researchgate.net |
| Sonogashira | 2-(Chloromethyl)-3-iodoimidazo[1,2-a]pyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Chloromethyl)-3-alkynylimidazo[1,2-a]pyridine | researchgate.net |
| Buchwald-Hartwig | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide | Amine | Pd₂(dba)₃, Xantphos | 6-Aminoimidazo[1,2-b]pyridazine-3-carboxamide | researchgate.net |
Nucleophilic Displacement and Substitution Reactions
The C-2 position of the imidazo[1,2-a]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that of 2-halopyridines, where the ring nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. quimicaorganica.orgnih.gov A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the chloride ion. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base. Studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine have shown that the 2-cyano group can be displaced by nitrogen and oxygen nucleophiles, highlighting the reactivity of the C-2 position. researchgate.net
Formation of Carbon-Heteroatom Bonds at C-2
Beyond the Buchwald-Hartwig amination, other methods can be used to form carbon-heteroatom bonds at the C-2 position. Nucleophilic aromatic substitution is a direct route for introducing C-O, C-S, and C-N bonds. For instance, reaction with sodium alkoxides or sodium thiophenoxides would yield the corresponding 2-alkoxy or 2-thioaryl derivatives. The conditions for these SNAr reactions are often milder than those required for many cross-coupling reactions, making them a valuable alternative for certain substrates. nih.gov
Chemical Transformations of the C-3 Hydroxymethyl Group
The hydroxymethyl group at the C-3 position offers another site for diverse chemical modifications, including oxidation and conversion to more reactive functional groups.
Oxidation Reactions to Carbonyl Derivatives and Carboxylic Acids
The primary alcohol of the C-3 hydroxymethyl group can be oxidized to form the corresponding aldehyde (2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde) or further to the carboxylic acid (2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid). The synthesis of 3-hydroxymethyl imidazo[1,2-a]pyridines is often achieved through the reduction of the 3-formyl derivative using reagents like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net This readily reversible process implies that standard oxidizing agents can be employed for the conversion back to the aldehyde.
Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would typically lead to the formation of the carboxylic acid. The choice of oxidant allows for controlled access to either the carbonyl or carboxyl derivative, which are themselves valuable intermediates for further functionalization. nih.gov
Conversion to Halogenated Methyl Analogs and Other Activated Leaving Groups
The hydroxyl group of the C-3 hydroxymethyl moiety can be converted into a better leaving group to facilitate subsequent nucleophilic substitution reactions. A common transformation is the conversion to a halogenated methyl analog, such as (2-chloro-3-(chloromethyl)imidazo[1,2-a]pyridine). This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethyl derivative is a reactive electrophile, susceptible to displacement by a wide range of nucleophiles.
A parallel synthesis has been reported for the related imidazo[1,2-b]pyridazine (B131497) scaffold, where a 2-(chloromethyl) derivative was synthesized from 1,3-dichloroacetone (B141476) and 6-chloropyridazin-3-amine. mdpi.com This demonstrates the stability of the chloromethyl group on a similar heterocyclic system and its utility as a synthetic intermediate. mdpi.com Furthermore, the hydroxyl group can be converted to other activated leaving groups, such as tosylates or mesylates, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). These activated intermediates are also excellent substrates for nucleophilic substitution.
Table 2: Potential Transformations of the C-3 Hydroxymethyl Group This table is interactive and can be sorted by clicking on the headers.
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | PCC, DMP, or Swern Oxidation | Aldehyde (-CHO) |
| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |
| Halogenation | SOCl₂ or PBr₃ | Halomethyl (-CH₂X) |
| Activation | TsCl/Pyridine or MsCl/Pyridine | Tosyloxymethyl/Mesyloxymethyl (-CH₂OTs/-CH₂OMs) |
Esterification and Etherification Reactions
The primary alcohol of this compound is amenable to standard esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups.
Esterification: This transformation can be achieved through several established methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. More advanced methods, such as the Mukaiyama esterification, utilize coupling reagents to facilitate the reaction under mild conditions. This method involves activating the carboxylic acid with a reagent like 2-chloro-1-methylpyridinium (B1202621) iodide, which then reacts with the alcohol. mdpi.com These reactions are crucial for creating derivatives with modified polarity and biological activity.
Etherification: The synthesis of ethers from the subject compound can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method is effective for introducing small alkyl chains as well as more complex moieties.
Below is a table summarizing potential products from these reactions.
| Reaction Type | Reagent Example | Product Structure | Product Name (Systematic) |
| Esterification | Acetic Anhydride | (2-Chloroimidazo[1,2-a]pyridin-3-yl)methyl acetate | |
| Esterification | Benzoyl Chloride | (2-Chloroimidazo[1,2-a]pyridin-3-yl)methyl benzoate | |
| Etherification | Methyl Iodide / NaH | 3-(Methoxymethyl)-2-chloroimidazo[1,2-a]pyridine | |
| Etherification | Benzyl Bromide / NaH | 3-((Benzyloxy)methyl)-2-chloroimidazo[1,2-a]pyridine |
Note: The images in the table are illustrative representations of the chemical structures.
Rearrangement and Functional Group Interconversion Studies
The hydroxymethyl group is a versatile handle for various functional group interconversions, while the stability of the imidazo[1,2-a]pyridine core generally precludes skeletal rearrangements under typical conditions.
Functional Group Interconversion (FGI): The primary alcohol can be transformed into a range of other functional groups.
Oxidation: Mild oxidation, using reagents like pyridinium chlorochromate (PCC), can convert the alcohol to the corresponding aldehyde, (2-chloroimidazo[1,2-a]pyridin-3-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, would yield the carboxylic acid, 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Conversion to Halides: The hydroxyl group can be substituted by a halogen. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would produce 3-(chloromethyl)-2-chloroimidazo[1,2-a]pyridine and 3-(bromomethyl)-2-chloroimidazo[1,2-a]pyridine, respectively. ub.edu These halides are valuable intermediates for further nucleophilic substitution reactions.
Conversion to Amines: The alcohol can be converted to a tosylate, which can then be displaced by an azide (B81097) ion, followed by reduction to yield the corresponding aminomethyl derivative, (2-chloroimidazo[1,2-a]pyridin-3-yl)methanamine. vanderbilt.edu
The following table details key FGI reactions.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name (Systematic) |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) |
| Primary Alcohol | Thionyl Chloride (SOCl₂) | Alkyl Chloride | 3-(Chloromethyl)-2-chloroimidazo[1,2-a]pyridine |
| Primary Alcohol | 1) TsCl, pyridine; 2) NaN₃; 3) H₂, Pd/C | Primary Amine | (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine |
Reactivity of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, making it susceptible to various electrophilic and cycloaddition reactions. The presence of substituents significantly modulates this reactivity.
C-H Functionalization at Unsubstituted Positions
While the C3 position of the imidazo[1,2-a]pyridine ring is generally the most nucleophilic and thus the most common site for C-H functionalization, this position is already occupied in the target molecule. nih.govrsc.org Research has therefore explored functionalization at other positions of the heterocyclic core, primarily on the pyridine ring (C5, C6, C7, and C8).
Direct C-H functionalization at these positions is less common but can be achieved under specific conditions, often requiring transition metal catalysis. researchgate.net For instance, visible-light-induced methods have been developed for the C5-alkylation of the imidazo[1,2-a]pyridine scaffold. nih.gov The regioselectivity of these reactions is influenced by both steric and electronic factors, including the directing effects of existing substituents. In this compound, the chloro and hydroxymethyl groups will influence the electron distribution and steric accessibility of the pyridine ring carbons, thereby directing incoming reagents to specific positions.
Ring Annulation and Cycloaddition Reactions
The imidazo[1,2-a]pyridine system can participate as an 8π component in higher-order cycloaddition reactions, providing a powerful tool for the synthesis of complex, polycyclic nitrogen-containing heterocycles. researchgate.net
A notable example is the [8+2] cycloaddition reaction with dienophiles such as benzynes. dipc.org In this reaction, the imidazo[1,2-a]pyridine ring acts as a nitrogen-containing analogue of indolizine, reacting with in situ generated benzyne (B1209423) to form tetracyclic, fused aromatic products. dipc.orgresearchgate.net These reactions often proceed through a tandem process involving an initial barrierless [π8s + π2s] cycloaddition followed by an aromatization step. dipc.org
Furthermore, 1,3-dipolar cycloaddition reactions are a common strategy for the synthesis of the imidazo[1,2-a]pyridine ring itself, highlighting the versatile reactivity of this heterocyclic motif. thieme-connect.comijcce.ac.ir
Influence of Substituents on Electronic Properties and Reactivity
Electron-Withdrawing Groups (EWGs): The chlorine atom at the C2 position acts as an electron-withdrawing group through induction. This effect decreases the electron density of the ring system, making it less susceptible to electrophilic attack compared to the unsubstituted parent heterocycle. However, it can activate the ring for certain nucleophilic substitution reactions.
Electron-Donating Groups (EDGs): The hydroxymethyl group at C3 has a mildly electron-donating effect. More significantly, the substituents on the pyridine ring (positions C5 through C8) can have a profound impact. Studies have shown that electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can enhance the inhibitory activities of imidazo[1,2-a]pyridine derivatives in biological assays and tune their photophysical properties. tandfonline.comnih.gov For example, the placement of a methyl group at the R₄ position (C8) was found to increase acetylcholinesterase (AChE) inhibition in a series of derivatives. nih.gov
Quantum chemical studies on related systems have demonstrated that the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be controlled by substituents, which in turn minimizes their overlap and affects properties like thermally activated delayed fluorescence (TADF). acs.org This fine-tuning of electronic properties via substitution is a key strategy in the design of imidazo[1,2-a]pyridine-based materials and pharmaceuticals. capes.gov.br
Mechanistic Investigations of Reactions Involving 2 Chloroimidazo 1,2 a Pyridin 3 Yl Methanol
Elucidation of Cyclization Mechanisms in Imidazo[1,2-a]pyridine (B132010) Ring Formation
The formation of the imidazo[1,2-a]pyridine core, the foundational structure of (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, is a cornerstone of synthetic strategies. These cyclization reactions typically involve the condensation of a 2-aminopyridine (B139424) derivative with a molecule that provides the remaining two carbon atoms of the imidazole (B134444) ring.
A widely accepted mechanism for this transformation begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto an electrophilic carbon of the coupling partner, such as an α-halocarbonyl compound. This initial step forms an N-alkylated pyridinium (B92312) intermediate. Subsequently, the exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon. The final step is a dehydration (or elimination) event that results in the aromatic bicyclic imidazo[1,2-a]pyridine system. researchgate.net
Modern synthetic protocols have expanded upon this fundamental mechanism. For instance, copper-catalyzed aerobic dehydrogenative cyclization presents an alternative pathway. nih.gov In such reactions, the mechanism may involve the copper catalyst facilitating the oxidation of intermediates, allowing for C-N bond formation under milder, more environmentally benign conditions. One proposed pathway involves the formation of an enamine or enolate intermediate which then undergoes cyclization. organic-chemistry.org
A plausible mechanistic pathway for the synthesis of the core structure of this compound is outlined below:
N-Alkylation: Reaction of 2-aminopyridine with a suitable three-carbon electrophile containing a chlorine atom and a protected hydroxyl group.
Intramolecular Cyclization: The exocyclic amine attacks a carbonyl or equivalent electrophilic center.
Dehydration/Aromatization: Elimination of a water molecule to form the fused aromatic ring system.
Deprotection: Removal of the protecting group on the hydroxyl function to yield the final methanol (B129727) derivative.
| Step | Description | Intermediate Type |
| 1 | Nucleophilic attack of pyridine (B92270) nitrogen on an electrophilic carbon source. | Pyridinium salt |
| 2 | Intramolecular attack by the exocyclic amino group. | Hemiaminal-like intermediate |
| 3 | Elimination of water to form the aromatic imidazole ring. | Aromatic imidazo[1,2-a]pyridine |
Mechanistic Pathways of C-H Activation and Functionalization
Direct C-H activation and functionalization represent a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine scaffold. nih.govrsc.org The electron-rich nature of this heterocyclic system makes it amenable to such transformations, particularly at the C3 position.
Transition-metal catalysis is a prevalent method for achieving C-H functionalization. In many cases, the nitrogen atom at the 1-position (N-1) acts as a coordinating site for the metal catalyst, directing functionalization to adjacent positions. nih.gov For 2-arylimidazo[1,2-a]pyridines, this coordination facilitates ortho-C-H activation on the 2-aryl substituent. core.ac.uk While this compound lacks a 2-aryl group, the principle of metal coordination to N-1 remains a key mechanistic feature for reactions occurring at or near the imidazole ring.
In recent years, visible-light-induced photoredox catalysis has emerged as a mild and efficient method for C-H functionalization of imidazo[1,2-a]pyridines. nih.gov These reactions often proceed through radical pathways. A plausible mechanism involves the following steps:
Excitation: A photocatalyst absorbs visible light and is promoted to an excited state.
Single Electron Transfer (SET): The excited photocatalyst engages in a SET event with a reaction partner to generate a radical species.
Radical Addition: The generated radical adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate.
Oxidation and Deprotonation: The radical intermediate is oxidized to a carbocation, which then undergoes deprotonation to restore aromaticity and yield the C3-functionalized product. nih.gov
Detailed Studies of Catalytic Cycles in Transition-Metal-Mediated Reactions
Transition-metal-mediated reactions are indispensable for the synthesis and derivatization of imidazo[1,2-a]pyridines. semanticscholar.org These reactions, which include cross-coupling and C-H activation, are defined by their catalytic cycles, involving the metal center in various oxidation states. researchgate.netmdpi.com
A representative catalytic cycle for a palladium-catalyzed C-H functionalization reaction is illustrative of the general mechanism:
Coordination: The palladium catalyst coordinates to the imidazo[1,2-a]pyridine substrate, often via the N-1 atom.
C-H Activation: The C-H bond is cleaved through a process like concerted metalation-deprotonation (CMD) or oxidative addition, forming a palladacycle intermediate.
Transformative Step: This intermediate can then undergo various reactions, such as migratory insertion of an unsaturated partner (e.g., an alkene or alkyne) or react with an external coupling partner.
Reductive Elimination: The final C-C or C-heteroatom bond is formed through reductive elimination, which releases the functionalized product and regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. core.ac.uk
For this compound, the chloro-substituent at the C2 position is a prime site for classic cross-coupling reactions like Suzuki, Heck, or Sonogashira, which proceed through a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination.
| Catalyst | Reaction Type | Key Mechanistic Steps |
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki) | Oxidative Addition, Transmetalation, Reductive Elimination |
| Palladium (Pd) | C-H Activation | Coordination, C-H Metalation, Reductive Elimination |
| Copper (Cu) | Dehydrogenative Coupling | Oxidative C-N/C-C bond formation |
| Rhodium (Rh)/Iridium (Ir) | C-H Amination/Amidation | C-H Activation, Nitrene Insertion, Reductive Elimination |
Understanding Nucleophilic Substitution and Addition Mechanisms
The functional groups on this compound—the C2-chloro group and the C3-hydroxymethyl group—are both susceptible to nucleophilic substitution reactions, which can proceed through different mechanistic pathways.
The hydroxyl group of the methanol moiety can be substituted after conversion to a better leaving group, for example, by protonation of the alcohol or conversion to a tosylate. As a primary alcohol derivative, this substitution is likely to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This process typically results in an inversion of stereochemistry at the reaction center.
Alternatively, a unimolecular (Sₙ1) mechanism could be considered, which involves a two-step process: slow departure of the leaving group to form a carbocation intermediate, followed by rapid attack by the nucleophile. libretexts.orgyoutube.com While less common for primary systems, the formation of a primary carbocation adjacent to the imidazo[1,2-a]pyridine ring could be stabilized by resonance, potentially making an Sₙ1 pathway accessible under certain conditions.
The C2-chloro group can also undergo nucleophilic aromatic substitution (SₙAr). The mechanism of such a reaction on the electron-rich imidazo[1,2-a]pyridine ring would likely proceed through an addition-elimination pathway, where the nucleophile first adds to the C2 carbon, forming a negatively charged Meisenheimer-like intermediate, which is then stabilized by the heterocyclic system. Subsequent elimination of the chloride ion restores the aromaticity.
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
| Kinetics | First-order rate: rate = k[Substrate] | Second-order rate: rate = k[Substrate][Nucleophile] libretexts.org |
| Mechanism | Two steps, involves a carbocation intermediate libretexts.org | One concerted step libretexts.org |
| Substrate | Favored for tertiary, secondary, and resonance-stabilized substrates | Favored for methyl, primary, and secondary substrates |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Stereochemistry | Racemization of chiral centers libretexts.org | Inversion of configuration |
Exploration of Radical and Ionic Pathways
The reactivity of this compound can be understood through the lens of both radical and ionic pathways, which often dictate the outcome of functionalization and substitution reactions.
Radical Pathways are central to many modern C-H functionalization methods, particularly those initiated by photoredox catalysis. rsc.org As discussed previously, these mechanisms involve the generation of a radical species that adds to the imidazo[1,2-a]pyridine ring. nih.gov The regioselectivity of this addition is governed by the electronic properties of the heterocyclic system, with the electron-rich C3 position being a particularly favorable site for attack by an electrophilic radical. Radical scavenging experiments are often used to confirm the operation of these pathways. nih.gov
Ionic Pathways encompass a broad range of reactions. The formation of the imidazo[1,2-a]pyridine ring itself is a classic example of a reaction proceeding through ionic intermediates via nucleophilic attack and condensation. researchgate.net Nucleophilic substitution reactions (Sₙ1 and Sₙ2) are fundamentally ionic processes, involving the interaction of nucleophiles with electrophilic centers and the potential formation of carbocation intermediates. Furthermore, the electron-rich nature of the imidazo[1,2-a]pyridine ring makes it susceptible to attack by electrophiles (electrophilic aromatic substitution), another key example of a reaction governed by an ionic mechanism.
Theoretical and Computational Studies on 2 Chloroimidazo 1,2 a Pyridin 3 Yl Methanol
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For imidazo[1,2-a]pyridine (B132010) derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine these electronic properties. nih.gov In a study on Alpidem, a related compound, the HOMO was found to be distributed over the imidazo[1,2-a]pyridine ring system, while the LUMO was similarly delocalized across this bicyclic core. This suggests that the imidazo[1,2-a]pyridine moiety is the primary site of electronic activity. nih.gov
For (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, it is anticipated that the HOMO would be localized on the electron-rich imidazo[1,2-a]pyridine ring, making it the center of nucleophilic character. The LUMO would also be situated on this ring system, indicating its susceptibility to nucleophilic attack. The chloro and methanol (B129727) substituents will influence the precise energies of these orbitals.
A representative analysis of a related compound, Alpidem, provides the following electronic properties:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap | 4.67 |
Molecular Electrostatic Potential (MEP) Mapping and Electrophilicity/Nucleophilicity Assessment
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while areas of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov
In the case of imidazo[1,2-a]pyridine derivatives, MEP maps generally reveal that the nitrogen atom in the imidazole (B134444) ring is a region of high negative potential, making it a primary site for interaction with electrophiles. nih.gov For this compound, the MEP map would be expected to show a negative potential around the nitrogen atom of the imidazole moiety and the oxygen atom of the methanol group, highlighting these as nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group and the regions around the chloro substituent would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.
Prediction of Global and Local Reactivity Descriptors
Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.
Based on the HOMO and LUMO energies from the analysis of a related compound, the following global reactivity descriptors can be estimated:
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.915 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.335 |
| Chemical Softness (S) | 1/(2η) | 0.214 |
These values suggest that the molecule possesses a moderate level of reactivity and stability.
Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating the associated energy barriers. This information is crucial for understanding the feasibility and kinetics of a particular reaction. For imidazo[1,2-a]pyridine derivatives, computational methods can be used to model various transformations, such as substitution reactions or the formation of new bonds.
While specific reaction pathways for this compound have not been detailed in the available literature, a general approach would involve using DFT to map the potential energy surface of a proposed reaction. By locating the transition state structure and calculating its energy relative to the reactants and products, the activation energy for the reaction can be determined. This allows for a theoretical prediction of the reaction rate and the identification of the most favorable reaction pathway.
Conformational Analysis and Intramolecular Interactions
The three-dimensional conformation of a molecule can significantly influence its physical, chemical, and biological properties. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C3-C(methanol) single bond.
Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. These studies can also reveal the presence of intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group of the methanol substituent and the nitrogen atom of the imidazole ring. Such an interaction would have a significant impact on the molecule's preferred conformation and its reactivity.
Synthetic Utility of 2 Chloroimidazo 1,2 a Pyridin 3 Yl Methanol As a Versatile Building Block
Precursor in the Construction of Advanced Heterocyclic Scaffolds and Ring Systems
(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol serves as an excellent starting material for the synthesis of more complex, fused, and substituted heterocyclic systems. The differential reactivity of its chloro and hydroxymethyl groups allows for a stepwise functionalization approach.
The C2-chloro group is a key feature, providing a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, which is often challenging to functionalize directly. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl moieties, significantly expanding the molecular diversity. Similarly, Buchwald-Hartwig amination can be used to introduce substituted amines, a common functional group in biologically active molecules. The amenability of halogenated imidazo[1,2-a]pyridines to such cross-coupling reactions is a well-established strategy for the synthesis of derivatives with tuned electronic and steric properties.
The hydroxymethyl group at the C3 position offers another site for synthetic elaboration. It can undergo a variety of classical alcohol reactions. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, which can then serve as precursors for the construction of further heterocyclic rings, such as pyridopyrimidines or quinoxalones, through condensation reactions. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a range of functionalities, including azides, nitriles, and thiols, which can be further manipulated. Etherification or esterification of the hydroxymethyl group can also be used to link the imidazo[1,2-a]pyridine (B132010) core to other molecular fragments, creating more elaborate structures.
The following table provides representative examples of transformations that can be envisioned starting from this compound, based on known reactivity of similar heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | Arylboronic acid, Pd catalyst, base | (2-Aryl-imidazo[1,2-a]pyridin-3-yl)methanol | Suzuki Coupling |
| This compound | Amine, Pd catalyst, base | (2-Amino-imidazo[1,2-a]pyridin-3-yl)methanol | Buchwald-Hartwig Amination |
| This compound | PCC or other oxidizing agent | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) | Oxidation |
| This compound | TsCl, pyridine (B92270) | (2-Chloroimidazo[1,2-a]pyridin-3-yl)methyl tosylate | Tosylation |
Role in Multi-component and Tandem Reaction Sequences for Molecular Complexity Generation
While the imidazo[1,2-a]pyridine core itself is often synthesized via multi-component reactions (MCRs) such as the Groebke–Blackburn–Bienaymé reaction, pre-functionalized building blocks like this compound are well-suited for use in subsequent multi-step, one-pot, or tandem reaction sequences to rapidly generate molecular complexity. mdpi.com
Furthermore, the product of an initial reaction involving this compound can itself become a substrate for a subsequent multi-component reaction. For instance, if the hydroxymethyl group is oxidized to an aldehyde, this new derivative can then participate in a variety of MCRs, such as the Ugi or Passerini reaction, to introduce multiple points of diversity in a single step. This highlights the role of this compound as a linchpin in synthetic strategies that aim to build complex molecules from simple and readily available starting materials.
Applications in the Design and Synthesis of Functional Organic Materials
The imidazo[1,2-a]pyridine scaffold is known to be a fluorophore, and its photophysical properties can be tuned by the introduction of various substituents. nih.gov this compound is a promising precursor for the design and synthesis of novel functional organic materials, such as fluorescent probes, organic light-emitting diode (OLED) components, and chemosensors.
The hydroxymethyl group at the C3 position has been shown to influence the fluorescent properties of the imidazo[1,2-a]pyridine core. nih.gov This group can also serve as a point of attachment for incorporating the fluorophore into larger systems, such as polymers or biomolecules. For example, the alcohol can be converted into a polymerizable group, like an acrylate or methacrylate, allowing for its incorporation into a polymer chain. This could lead to the development of novel fluorescent polymers with applications in sensing, imaging, or as active layers in organic electronic devices.
The C2-chloro substituent provides a convenient handle for tuning the electronic properties of the molecule. By replacing the chloro group with various electron-donating or electron-withdrawing groups via cross-coupling reactions, the emission wavelength and quantum yield of the resulting fluorophore can be systematically modified. This allows for the rational design of materials with specific desired optical properties.
The potential applications in functional materials are summarized in the table below:
| Functional Material Type | Synthetic Strategy from this compound | Potential Application |
| Fluorescent Probes | Cross-coupling at C2 to introduce recognition moieties; derivatization of C3-OH for solubility/targeting | Bio-imaging, chemical sensing |
| OLED Materials | Introduction of charge-transporting groups at C2; tuning of emission wavelength | Emissive layer in OLEDs |
| Fluorescent Polymers | Conversion of C3-OH to a polymerizable group (e.g., acrylate) | Light-emitting polymers, sensors |
Exploration of Structure-Reactivity Relationships for Directed Synthesis
A thorough understanding of the structure-reactivity relationships of this compound is crucial for its effective use in directed synthesis. The electronic interplay between the imidazo[1,2-a]pyridine core and its substituents dictates the reactivity of each functional group.
The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is generally the most nucleophilic and susceptible to electrophilic attack. rsc.org However, the presence of the electron-withdrawing chloro group at the C2 position modulates the electron density of the ring, potentially influencing the reactivity at other positions. This substituent may also sterically hinder reactions at the C3 position to some extent.
The reactivity of the C2-chloro group in nucleophilic aromatic substitution reactions is generally low but can be significantly enhanced by the use of transition metal catalysis. The success of palladium-catalyzed cross-coupling reactions at this position is a testament to this. The nature of the substituent at C3 can also have a subtle electronic effect on the C2 position, potentially influencing the efficiency of these coupling reactions.
The hydroxymethyl group at C3 is a primary alcohol, and its reactivity is generally predictable. However, the proximity of the fused heterocyclic system may influence its acidity and nucleophilicity. The potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring could also affect its reactivity in certain reactions.
By systematically studying the outcomes of various reactions on this building block, a deeper understanding of these structure-reactivity relationships can be gained. This knowledge is invaluable for predicting the feasibility of synthetic routes and for designing efficient and selective transformations to access novel and complex molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol?
- Methodological Answer : The compound is typically synthesized via functionalization of imidazo[1,2-a]pyridine precursors. A key route involves the Vilsmeier-Haack reaction, where 2-chloroimidazo[1,2-a]pyridine is treated with DMF-POCl₃ at 70°C to yield 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, followed by reduction (e.g., NaBH₄ in methanol) to the methanol derivative . Alternative methods include chlorination of imidazo[1,2-a]pyridin-2-ol intermediates using POCl₃ .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Characterization relies on:
- Elemental analysis to verify purity (e.g., C, H, N percentages; deviations ≤0.3% indicate acceptable purity) .
- IR spectroscopy to identify hydroxyl (≈3200–3400 cm⁻¹) and C-Cl (≈550–750 cm⁻¹) stretches .
- ¹H-NMR for structural confirmation (e.g., aromatic protons at δ 6.5–8.5 ppm, CH₂OH protons at δ 3.5–4.5 ppm) .
- Mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z consistent with C₉H₈ClN₂O) .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Moisture-sensitive intermediates (e.g., chlorinated precursors) should be handled under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodological Answer : Key parameters include:
- Reaction time : Prolonged reflux (e.g., 16 hours for Schiff base formation) improves conversion .
- Catalyst use : Glacial acetic acid (1–2 mol%) enhances imine formation .
- Temperature control : Stepwise cooling (e.g., 5–10°C during NaBH₄ reduction) minimizes side reactions .
- Data Contradiction Note : Yields vary between 56% (direct reduction) and 75% (recrystallized products), suggesting solvent choice (methanol vs. ether) and purification steps (e.g., recrystallization) critically impact outcomes .
Q. What computational approaches are used to study electronic properties?
- Methodological Answer :
- Cyclic voltammetry identifies redox behavior (e.g., irreversible oxidation waves linked to imidazo-pyridine dimerization) .
- DFT calculations model charge transfer (e.g., HOMO-LUMO gaps for ferrocenyl derivatives) .
- X-ray crystallography (using SHELXL/SHELXTL software) resolves molecular geometry and hydrogen-bonding networks .
Q. How can structural modifications enhance biological activity?
- Methodological Answer :
- Isosteric replacement : Substitute the 2-methyl group with trifluoromethyl to alter steric/electronic profiles .
- Functionalization : Introduce sulfonylurea groups (e.g., as in imazosulfuron) for pesticidal activity .
- Hybrid scaffolds : Combine with pyrimidine or quinoline moieties to target enzymes (e.g., GSK-3 inhibitors) .
Q. How should discrepancies in elemental analysis data be resolved?
- Methodological Answer :
- Replicate analyses : Perform triplicate measurements to assess precision.
- Purification checks : Recrystallize from methanol/ether to remove impurities; compare pre- and post-purification data .
- Alternative techniques : Use high-resolution mass spectrometry (HRMS) or X-ray diffraction to cross-validate composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
